An In-Depth Technical Guide to D-[5-¹³C]Ribose: Structure, Properties, and Applications in Metabolic Research and Drug Development
An In-Depth Technical Guide to D-[5-¹³C]Ribose: Structure, Properties, and Applications in Metabolic Research and Drug Development
This guide provides a comprehensive technical overview of D-[5-¹³C]ribose, a stable isotope-labeled monosaccharide critical for elucidating metabolic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of D-[5-¹³C]ribose, its synthesis, and its application in metabolic flux analysis, with a particular focus on the pentose phosphate pathway (PPP). Furthermore, it explores its utility in the context of drug discovery and development, offering insights into assessing drug efficacy and mechanism of action.
Introduction: The Significance of Isotopic Tracers in Modern Research
Stable isotope labeling is a powerful and indispensable technique in the study of metabolic networks.[1] By replacing a specific atom in a molecule with its heavier, non-radioactive isotope, researchers can trace the journey of that molecule through complex biochemical transformations within a living system. D-[5-¹³C]ribose, where the carbon atom at the fifth position is replaced with a ¹³C isotope, serves as a vital tool for interrogating central carbon metabolism. Its application allows for the precise quantification of metabolic fluxes, providing a dynamic snapshot of cellular physiology that is unattainable with traditional biochemical assays.
Chemical Structure and Physicochemical Properties of D-[5-¹³C]Ribose
D-[5-¹³C]ribose is an aldopentose, a five-carbon sugar with an aldehyde functional group. The presence of the ¹³C isotope at the C5 position is the key feature that enables its use as a metabolic tracer.
Chemical Structure:
Caption: Haworth projection of α-D-[5-¹³C]ribofuranose, highlighting the ¹³C label at the C5 position.
Physicochemical Properties:
The physicochemical properties of D-[5-¹³C]ribose are nearly identical to those of its unlabeled counterpart, D-ribose.
| Property | Value | Source |
| Molecular Formula | ¹²C₄¹³CH₁₀O₅ | N/A |
| Molecular Weight | ~151.12 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 88-92 °C | [4] |
| Solubility | Soluble in water | [4] |
Spectroscopic Analysis: Identifying and Quantifying D-[5-¹³C]Ribose
The accurate identification and quantification of D-[5-¹³C]ribose and its metabolites are paramount for any tracer-based study. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR spectroscopy is a powerful tool for determining the position of the ¹³C label within a molecule. In D-[5-¹³C]ribose, the signal corresponding to the C5 carbon will be significantly enhanced and will exhibit coupling to adjacent protons. The chemical shifts are influenced by the solvent and the anomeric form of the sugar (α/β furanose/pyranose).
Predicted ¹³C-NMR Chemical Shifts (in D₂O):
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of metabolic flux analysis, allowing for the determination of mass isotopomer distributions. When analyzing D-[5-¹³C]ribose, the molecular ion peak will be shifted by +1 m/z unit compared to unlabeled D-ribose.
Expected Mass Spectrum:
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Molecular Ion (M+H)⁺: For unlabeled D-ribose (C₅H₁₀O₅), the [M+H]⁺ ion is observed at m/z 151.06. For D-[5-¹³C]ribose, this peak will be at m/z 152.06 .
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Fragmentation Pattern: The fragmentation of ribose in the mass spectrometer typically involves the loss of water molecules and other small neutral fragments. The presence of the ¹³C label on the C5-containing fragments will result in a +1 m/z shift for those fragments, providing valuable information for structural elucidation and tracking the fate of the C5 carbon. Common fragmentation pathways for sugars include consecutive losses of water and formaldehyde.[5]
Synthesis of D-[5-¹³C]Ribose
The synthesis of isotopically labeled sugars is a specialized field of organic chemistry. While several methods exist for the preparation of ¹³C-labeled ribose, a common strategy for introducing a ¹³C label at the C5 position involves the use of a ¹³C-labeled starting material and a series of stereocontrolled reactions.
A general synthetic approach can be envisioned starting from a four-carbon sugar precursor, such as D-erythrose, and adding the labeled fifth carbon. One potential route involves the protection of the hydroxyl groups of D-erythrose, followed by a chain-extension reaction, such as a Wittig reaction or a cyanohydrin formation, using a ¹³C-labeled reagent. Subsequent functional group transformations and deprotection steps would yield the desired D-[5-¹³C]ribose. While a detailed, step-by-step protocol is beyond the scope of this guide due to its proprietary nature in many instances, the general principles of carbohydrate chemistry are applied.[6]
Experimental Workflow: ¹³C Metabolic Flux Analysis (MFA) using D-[5-¹³C]Ribose
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells.[1][2] The following provides a generalized, yet detailed, protocol for conducting a ¹³C-MFA experiment in cultured mammalian cells using D-[5-¹³C]ribose as a tracer.
Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.
Step-by-Step Experimental Protocol
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Cell Culture and Media Preparation:
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Culture cells of interest to the desired confluence in standard growth medium.
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Prepare a labeling medium that is identical to the standard growth medium but with unlabeled ribose replaced by D-[5-¹³C]ribose at the desired concentration. It is crucial to ensure that ribose is a limiting nutrient if you want to force its uptake and metabolism.
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Isotopic Labeling:
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Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).
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Add the pre-warmed labeling medium containing D-[5-¹³C]ribose to the cells.
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Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose. The duration of labeling is critical and should be optimized to reach an isotopic steady-state, where the fractional labeling of intracellular metabolites no longer changes over time.[7]
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Quenching and Metabolite Extraction:
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To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol).[8]
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Scrape the cells in the cold quenching solution and transfer to a collection tube.
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Perform a metabolite extraction, often using a biphasic solvent system (e.g., methanol/water/chloroform) to separate the polar metabolites (including ribose and its derivatives) from lipids and proteins.[8]
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Sample Preparation for Analysis:
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The polar extract containing the labeled metabolites is dried down, typically under a stream of nitrogen or using a vacuum concentrator.
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For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites must be derivatized to increase their volatility. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]
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GC-MS or LC-MS/MS Analysis:
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The derivatized sample is injected into the GC-MS or the underivatized polar extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
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The mass spectrometer is operated to acquire data on the mass isotopomer distributions of ribose and other key metabolites of the pentose phosphate pathway and connected pathways.
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Data Analysis and Flux Calculation:
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The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.
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The corrected MIDs are then used as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[10][11] This step involves fitting the experimental data to a computational model of the cell's metabolic network.
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Tracing the Fate of the ¹³C Label: The Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a central metabolic route that runs in parallel to glycolysis. Its primary functions are to produce NADPH, a key reductant in anabolic processes and antioxidant defense, and to generate precursors for nucleotide biosynthesis, most notably ribose-5-phosphate. The PPP has two distinct branches: the oxidative and the non-oxidative phase.
When D-[5-¹³C]ribose is introduced into the cell, it is first phosphorylated to D-[5-¹³C]ribose-5-phosphate. From here, the labeled carbon can enter the non-oxidative branch of the PPP.
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